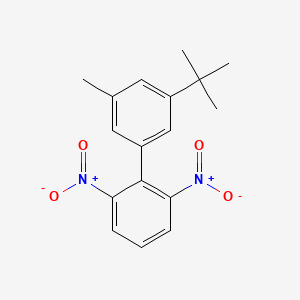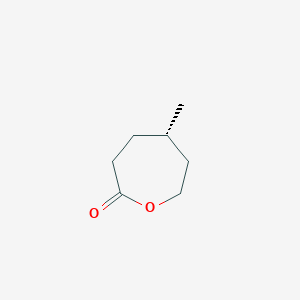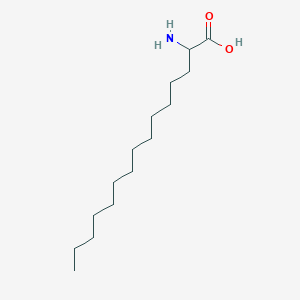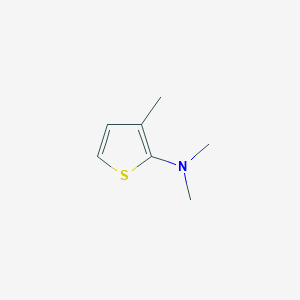
Cobalt(2+);prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(II) prop-1-ene complex typically involves the reaction of cobalt(II) salts with prop-1-ene under controlled conditions. One common method is to react cobalt(II) chloride with prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of cobalt(II) prop-1-ene complex may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) prop-1-ene complex can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The complex can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with ligands like triphenylphosphine or ethylenediamine can be carried out in solvents like dichloromethane or ethanol.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Regeneration of cobalt(II) complex.
Substitution: New cobalt(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(II) prop-1-ene complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The complex is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which cobalt(II) prop-1-ene complex exerts its effects depends on the specific reaction or application. In catalysis, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. The prop-1-ene ligand can also participate in reactions, providing additional reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) ethylene complex: Similar in structure but with ethylene as the ligand.
Cobalt(II) but-1-ene complex: Similar but with but-1-ene as the ligand.
Cobalt(II) cyclopentadiene complex: Contains cyclopentadiene as the ligand.
Uniqueness
Cobalt(II) prop-1-ene complex is unique due to the specific reactivity of the prop-1-ene ligand, which can provide different electronic and steric effects compared to other ligands
Propiedades
| 108809-28-5 | |
Fórmula molecular |
C3H5Co+ |
Peso molecular |
100.00 g/mol |
Nombre IUPAC |
cobalt(2+);prop-1-ene |
InChI |
InChI=1S/C3H5.Co/c1-3-2;/h3H,1-2H2;/q-1;+2 |
Clave InChI |
BWVAKBOMMNLWLY-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C=C.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
